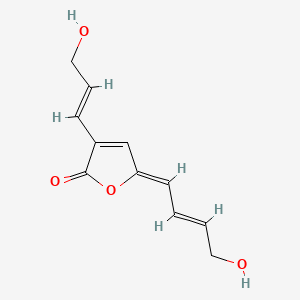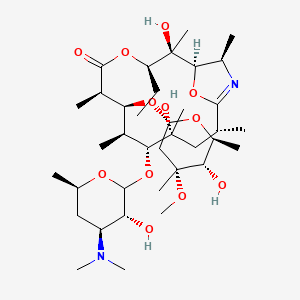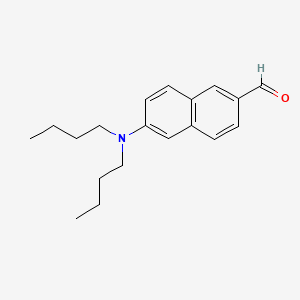![molecular formula C13H16Br2N2O B13438767 4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol](/img/structure/B13438767.png)
4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol is a chemical compound with the molecular formula C13H18Br2N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as Ambroxol, which is widely used as a mucolytic agent in the treatment of respiratory diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol typically involves the following steps:
Starting Material: The synthesis begins with O-nitrobenzaldehyde.
Reaction with Trans-4-aminocyclohexanol: The O-nitrobenzaldehyde reacts with trans-4-aminocyclohexanol to form an intermediate compound.
Reduction: The intermediate compound undergoes simultaneous reduction of the nitro group and the C=N group using a special catalyst such as modified Pd/C.
Bromination: The reduced compound is then brominated using HBr/H2O2.
Final Product: The final product, this compound, is obtained by applying hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., Br2) and acids (e.g., HCl).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: As Ambroxol, it is used as a mucolytic agent to treat respiratory diseases by breaking down mucus and facilitating its expulsion.
Industry: The compound is used in the formulation of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol involves several molecular targets and pathways:
Mucolytic Action: The compound stimulates the synthesis and release of surfactant by type II pneumocytes, which reduces the adhesion of mucus to the bronchial wall and improves its transport.
Secretolytic and Secretomotoric Actions: It enhances the secretion of mucus and promotes the movement of cilia in the respiratory tract, aiding in the clearance of mucus.
Comparación Con Compuestos Similares
4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol can be compared with other similar compounds:
Acebrophylline: Another bronchodilator that combines Ambroxol with theophylline, used for its bronchodilatory and mucolytic effects.
Benzenemethanamine Derivatives: Compounds like 2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzenemethanamine share structural similarities but differ in their specific applications and effects.
Propiedades
Fórmula molecular |
C13H16Br2N2O |
|---|---|
Peso molecular |
376.09 g/mol |
Nombre IUPAC |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-one |
InChI |
InChI=1S/C13H16Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10,17H,1-4,7,16H2 |
Clave InChI |
SFKSSKGJSQLJPG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CCC1NCC2=C(C(=CC(=C2)Br)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13438686.png)


![tert-butyl N-[(2S,3S)-1-[(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-3-[(4-methoxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13438706.png)
![Ir[dF(t-Bu)-ppy]3](/img/structure/B13438709.png)



![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B13438737.png)
![N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13438745.png)
![1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13438759.png)
![Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate](/img/structure/B13438766.png)


